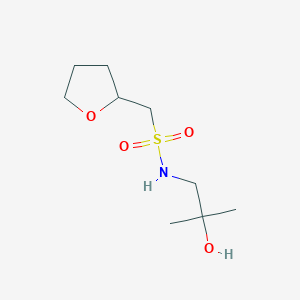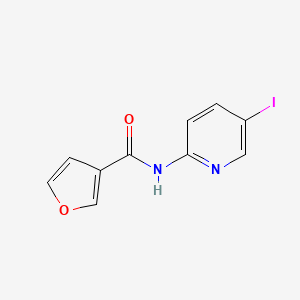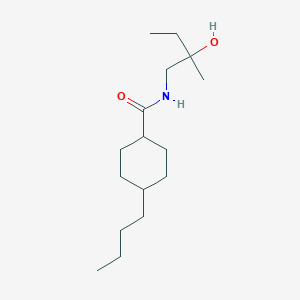
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making A-769662 a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mechanism of Action
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide activates AMPK by allosterically binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity. This activation of AMPK leads to downstream effects on cellular metabolism, including increased glucose uptake and fatty acid oxidation, as well as decreased lipid synthesis and gluconeogenesis.
Biochemical and Physiological Effects
In addition to its effects on cellular metabolism, 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects in macrophages and to protect against ischemia-reperfusion injury in the heart. It has also been shown to improve cognitive function in mouse models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide in lab experiments is its specificity for AMPK activation, which allows for targeted effects on cellular metabolism. However, one limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
For research on 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide include further elucidation of its effects on cellular metabolism and its potential therapeutic applications in metabolic disorders. Additionally, the development of more potent and selective AMPK activators may lead to improved treatment options for these conditions.
Synthesis Methods
The synthesis of 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with 2-bromo-2-methylbutane to form 2-(2-bromo-2-methylbutyl)pyridine, which is then reacted with hydroxylamine hydrochloride to form 3-hydroxy-N-(2-bromo-2-methylbutyl)pyridine-2-carboxamide. This compound is then reacted with sodium hydride and methyl iodide to form the final product, 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide.
Scientific Research Applications
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic effects on metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in the liver. 3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipocytes, suggesting a potential role in the treatment of obesity.
properties
IUPAC Name |
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-11(2,16)7-13-10(15)9-8(14)5-4-6-12-9/h4-6,14,16H,3,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIKKVVMIXRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)C1=C(C=CC=N1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(2-hydroxy-2-methylbutyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)

![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)